![molecular formula C15H17FN2O B2932209 N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251665-13-0](/img/structure/B2932209.png)
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
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Description
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indazole-based compounds. It was first synthesized in 2012 and has gained popularity in recent years due to its potent psychoactive effects. FUB-PB22 is a Schedule I controlled substance in the United States and is banned in many other countries due to its potential for abuse and addiction. However, despite its legal status, FUB-PB22 continues to be used in scientific research for its potential therapeutic benefits.
Scientific Research Applications
Pharmaceutical Research
Compounds with similar structures have been studied for their potential pharmaceutical applications, such as anti-HIV activity . It’s possible that “N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide” could be researched for similar medicinal properties.
Catalysis
Some fluorinated compounds are known to act as catalysts in chemical reactions . This compound might be explored for its catalytic properties in organic synthesis.
Material Science
Fluorinated benzyl compounds can sometimes be used in the development of new materials with unique properties .
Biological Studies
Indole derivatives, which share some structural similarities with the pyrrol group in the compound, have been investigated for various biological activities .
Chemical Synthesis
The compound could be used as a precursor or intermediate in the synthesis of more complex molecules .
Analytical Chemistry
Fluorinated compounds can be used as standards or reagents in analytical methods .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-7-5-13(6-8-14)12-17-15(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHJCWVRICOUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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